4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine
Description
4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative with a substituted furan moiety. Its structure features a pyrazole ring substituted at the 1-position with a (5-bromofuran-3-yl)methyl group and a bromine atom at the 4-position, along with an amine group at the 3-position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the bromine atoms and the furan ring, which may influence biological activity, such as enzyme inhibition or receptor binding .
Pyrazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C8H7Br2N3O |
|---|---|
Molecular Weight |
320.97 g/mol |
IUPAC Name |
4-bromo-1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3O/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
OCKSTBNCTNOBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CN2C=C(C(=N2)N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Heterocyclic Precursors
The synthesis generally starts from simpler heterocyclic intermediates, such as pyrazole derivatives, and involves sequential functionalization steps:
Step 1: Formation of the Pyrazole Core
The core pyrazole structure is synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their derivatives. For example, condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions yields the pyrazole ring.Step 2: Bromination of Furan Moiety
The furan ring, substituted at the 3-position with a methyl group, undergoes selective bromination at the 5-position. This is achieved using electrophilic bromination agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids, under controlled temperature to prevent over-bromination.Step 3: Coupling of Brominated Furan with Pyrazole
The brominated furan derivative is then linked to the pyrazole core via nucleophilic substitution or cross-coupling reactions, often facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate or cesium carbonate.Step 4: Final Amination and Purification
The amino group at the 3-position of the pyrazole ring is introduced via nucleophilic substitution or reduction of suitable precursors. Purification involves column chromatography, recrystallization, and characterization through NMR, MS, and IR spectroscopy.
Direct Bromination and Functionalization
Alternatively, some approaches involve direct bromination of pre-formed pyrazole derivatives followed by side-chain modifications:
- Bromination of the pyrazole ring at specific positions using NBS or bromine in acetic acid or dichloromethane.
- Subsequent attachment of the bromofuran-3-yl methyl group through nucleophilic substitution or via a Mitsunobu reaction, depending on the functional groups present.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole synthesis | Hydrazine + 1,3-dicarbonyl | Form pyrazole core |
| 2 | Bromination | NBS, radical initiator, temperature control | Brominate furan ring at 5-position |
| 3 | Coupling | Pd-catalyzed cross-coupling | Attach bromofuran to pyrazole |
| 4 | Amination | Nucleophilic substitution | Introduce amino group at pyrazole 3-position |
Data Tables and Structural Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₇Br₂N₃O | , |
| Molecular Weight | 320.97 g/mol | , |
| Key Functional Groups | Brominated furan, pyrazole, amino group | , |
Notable Research Discoveries and Optimization Strategies
- Green Chemistry Approaches: Use of less toxic bromination reagents like NBS, avoiding elemental bromine.
- Catalyst Development: Palladium-catalyzed cross-coupling reactions have significantly increased yields and selectivity.
- Solvent Selection: Use of environmentally benign solvents such as ethanol or ethyl acetate enhances safety and reduces environmental impact.
- Reaction Condition Optimization: Temperature control (0°C to 25°C) during bromination to prevent polybromination; inert atmospheres to prevent oxidation.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Aryl-Substituted Pyrazoles
- 4-Bromo-1-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine Structure: Replaces the bromofuran group with a 4-bromobenzyl substituent. Molecular Formula: C₁₁H₁₀Br₂N₃. Molecular Weight: 353.03 g/mol.
4-Bromo-1-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine
Heterocyclic-Substituted Pyrazoles
- 4-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Structure: Substitutes furan with a 5-chlorothiophene ring. Molecular Formula: C₈H₇BrClN₃S. Molecular Weight: 292.58 g/mol.
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The bromofuran-containing compound has intermediate hydrophobicity (LogP ~2.8), balancing solubility and membrane penetration.
- Fluorinated analogs (e.g., 2-fluorobenzyl derivative) show improved aqueous solubility due to fluorine’s electronegativity .
Biological Activity
4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrazole core with brominated furan and amine substituents, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula for 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is , with a molecular weight of approximately 320.96 g/mol. The presence of bromine atoms in its structure is notable as halogenated compounds often exhibit enhanced biological activity, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various enzymes and receptors. The following sections detail specific biological activities supported by research findings.
Antimicrobial Activity
Preliminary studies suggest that 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine possesses antimicrobial properties . This is attributed to its structural features that allow it to disrupt microbial cell functions. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential for use in antibiotic development.
Antitumor Activity
In vitro assays have shown that this compound may exhibit antitumor activity . Research involving structurally related pyrazole derivatives has indicated that modifications in the substituents can significantly affect their cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for tumor growth and proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine | C8H7Br2N3O | Contains two bromine atoms | Antimicrobial, Antitumor |
| 1-(4-bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | C15H14BrN3 | Aromatic substitution pattern | Antitumor activity |
| 3-Methyl-1-(phenyl)-1H-pyrazole | C10H12N2 | Simpler structure without furan | Anti-inflammatory effects |
This table illustrates how the unique combination of the bromofuran moiety and specific substitutions on the pyrazole ring contribute to distinct pharmacological profiles.
Mechanistic Studies
Mechanistic studies are crucial for understanding how 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine interacts at the molecular level. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities to biological targets. These studies can provide insights into the compound's potential as a therapeutic agent.
Case Studies
Several case studies highlight the efficacy of compounds similar to 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine:
- Antimicrobial Efficacy : A study demonstrated that brominated pyrazoles exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that further exploration of this compound could lead to new antibiotic therapies.
- Cancer Cell Inhibition : Research on related pyrazole derivatives showed promising results in inhibiting proliferation in various cancer cell lines, supporting the hypothesis that 4-Bromo derivatives may also be effective.
Q & A
Q. What are the key challenges in synthesizing 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine, and how can they be addressed methodologically?
Answer: The synthesis involves multi-step reactions, including bromination, alkylation, and cyclization. Key challenges include:
- Regioselectivity : Controlling bromine placement on the pyrazole and furan rings. Use directing groups (e.g., amine at position 3 of pyrazole) to guide bromination .
- Steric hindrance : The bulky (5-bromofuran-3-yl)methyl group may reduce reaction yields. Optimize alkylation conditions (e.g., using NaH in dry THF at 0–5°C to minimize side reactions) .
- Purification : Chromatography or recrystallization in ethanol/water mixtures is recommended due to polar functional groups (amine, bromine) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
Q. What preliminary biological screening assays are suitable for this compound?
Answer:
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 μM) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How does the electronic configuration of the bromofuran substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
- The 5-bromofuran group acts as an electron-withdrawing moiety, polarizing the pyrazole ring and enhancing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh3)4 catalyst with aryl boronic acids (e.g., phenylboronic acid) in DMF/H2O (80°C, 12 h) to generate biaryl derivatives .
- Contradiction : notes that steric bulk from the furan methyl group may reduce coupling efficiency. Mitigate by using microwave-assisted synthesis (20 min, 120°C) .
Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to model interactions. The bromine atoms and amine group show strong van der Waals interactions with hydrophobic pockets .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Focus on hydrogen bonding between the pyrazole NH and Asp381 in kinases .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
Example : If IC50 values vary between 5 μM (HeLa) and >100 μM (HEK293), consider:
- Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH). Low stability in non-cancer cells may explain reduced toxicity .
- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
Methodological Optimization
Q. What strategies improve the yield of the N-alkylation step during synthesis?
Answer:
Q. How can the compound’s solubility be enhanced for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
